molecular formula C8H9F2NS B2749945 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine CAS No. 2320515-12-4

3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine

Cat. No. B2749945
CAS RN: 2320515-12-4
M. Wt: 189.22
InChI Key: UQLAUELPEAHQCN-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . It is a fluorinated four-membered ring building block . Two fluorine-substituents on the 3-position of azetidine make the molecule more lipophilic, improving the solvent processability .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine is characterized by a four-membered ring with three carbons and one nitrogen . The ring strain of azetidine (27.7 Kcal/mol) enhances the accessibility of the nitrogen electron lone pair, which allows it for stronger nucleophilic attacks (increases reaction rate), compared to other secondary amine species .


Physical And Chemical Properties Analysis

3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine is a solid at room temperature . It has a molecular weight of 259.3 .

Safety and Hazards

The safety information for 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

Future Directions

3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine has a high potential to expand the use in application of OLEDs and DSSCs (dye-sensitized solar cells), due to its ability of tuning the HOMO-LUMO (highest occupied molecular orbital and lowest unoccupied molecular orbital) energy gap . Another application of 3,3-difluoroazetidine hydrochloride is for synthesizing triazolyl polycyclic energetic materials (combustion applications) for improving the stability and density .

properties

IUPAC Name

3,3-difluoro-1-(thiophen-3-ylmethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NS/c9-8(10)5-11(6-8)3-7-1-2-12-4-7/h1-2,4H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLAUELPEAHQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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